Cas no 6292-09-7 (2,3-dimethoxybenzaldehyde thiosemicarbazone)

2,3-dimethoxybenzaldehyde thiosemicarbazone structure
6292-09-7 structure
Product name:2,3-dimethoxybenzaldehyde thiosemicarbazone
CAS No:6292-09-7
MF:C10H13N3O2S
MW:239.29412
CID:958276
PubChem ID:5711039

2,3-dimethoxybenzaldehyde thiosemicarbazone Chemical and Physical Properties

Names and Identifiers

    • 2,3-dimethoxybenzaldehyde thiosemicarbazone
    • AKOS005410707; STK177584; AC1NWS3F; 2,3-dimethoxy-benzaldehyde-thiosemicarbazone; NSC8379; ZINC19912125; (2E)-2-(2,3-dimethoxybenzylidene)hydrazinecarbothioamide; 2,3-Dimethoxy-benzaldehyd-thiosemicarbazon; Hydrazinecarbothioamide, 2-[(2,3-dimethoxyphenyl)methylene]-, (2E)-;
    • (2E)-2-(2,3-dimethoxybenzylidene)hydrazinecarbothioamide
    • [(E)-(2,3-dimethoxyphenyl)methyleneamino]thiourea
    • 6292-09-7
    • NSC8379
    • NSC-8379
    • AKOS005410707
    • Hydrazinecarbothioamide, 2-[(2,3-dimethoxyphenyl)methylene]-, (2E)-
    • STK177584
    • Inchi: InChI=1S/C10H13N3O2S/c1-14-8-5-3-4-7(9(8)15-2)6-12-13-10(11)16/h3-6H,1-2H3,(H3,11,13,16)/b12-6+
    • InChI Key: AAYZMMZOBZXAFS-WUXMJOGZSA-N
    • SMILES: COC1=CC=CC(=C1OC)C=NNC(=S)N

Computed Properties

  • Exact Mass: 239.07299
  • Monoisotopic Mass: 239.072847
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 101
  • XLogP3: 1.1

Experimental Properties

  • Density: 1.25
  • Boiling Point: 392.7°C at 760 mmHg
  • Flash Point: 191.3°C
  • Refractive Index: 1.582
  • PSA: 68.87
  • LogP: 1.96210

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